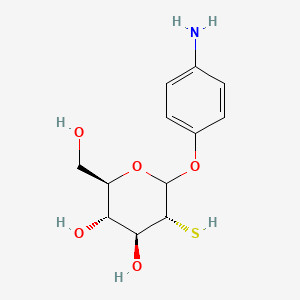
(2R,3S,4S,5R)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminophenyl b-D-thioglucopyranoside is a compound with the molecular formula C12H17NO5S and a molecular weight of 287.33 g/mol . It is a thioglycoside derivative of glucose, where the anomeric hydroxyl group is replaced by a thiol group linked to a 4-aminophenyl moiety. This compound is notable for its applications in biochemical research, particularly as a substrate analog for β-D-glucosidase enzymes.
Preparation Methods
The synthesis of 4-Aminophenyl b-D-thioglucopyranoside typically involves the reaction of 4-aminophenyl thiol with a protected glucose derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the anomeric carbon of the glucose derivative. The protecting groups are then removed under acidic conditions to yield the final product .
Chemical Reactions Analysis
4-Aminophenyl b-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include mild oxidizing agents for thiol oxidation, catalytic hydrogenation for nitro reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Aminophenyl b-D-thioglucopyranoside is widely used in scientific research due to its role as a substrate analog for β-D-glucosidase enzymes. This makes it valuable in studies related to enzyme kinetics, inhibition, and mechanism of action. Additionally, it has applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in assays to study the activity of glucosidase enzymes.
Medicine: Investigated for its potential therapeutic applications in diseases involving glucosidase enzymes.
Industry: Utilized in the development of diagnostic tools and therapeutic strategies.
Mechanism of Action
The mechanism of action of 4-Aminophenyl b-D-thioglucopyranoside involves its interaction with β-D-glucosidase enzymes. As a substrate analog, it binds to the active site of the enzyme, mimicking the natural substrate. This interaction can inhibit the enzyme’s activity, providing insights into the enzyme’s function and potential therapeutic targets. The molecular targets include the active site residues of β-D-glucosidase, and the pathways involved are those related to carbohydrate metabolism.
Comparison with Similar Compounds
4-Aminophenyl b-D-thioglucopyranoside can be compared with other thioglycosides and glucosidase inhibitors. Similar compounds include:
4-Nitrophenyl b-D-thioglucopyranoside: Another thioglycoside used as a substrate analog for glucosidase enzymes.
p-Nitrophenyl b-D-glucopyranoside: A commonly used substrate in enzyme assays.
Phenyl b-D-thioglucopyranoside: A simpler thioglycoside without the amino group.
The uniqueness of 4-Aminophenyl b-D-thioglucopyranoside lies in its amino group, which allows for additional functionalization and interaction with enzymes, making it a versatile tool in biochemical research .
Properties
Molecular Formula |
C12H17NO5S |
|---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)17-12-11(19)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-16,19H,5,13H2/t8-,9-,10+,11-,12?/m1/s1 |
InChI Key |
VWKLROWEPKWULQ-OZRWLHRGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)S |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















